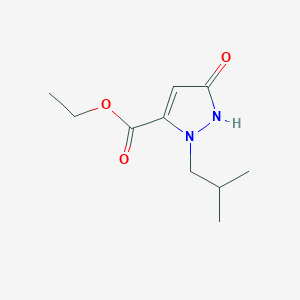![molecular formula C14H14N4 B11790509 (R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that contains a pyridine ring, a benzimidazole ring, and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridine ring or the benzimidazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acetonitrile, base (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: It could interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: The compound might be explored for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor ligand, it could interact with the receptor’s binding site, modulating its activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound, which might have different biological activities.
1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanol: A similar compound with an ethanol group instead of an ethanamine group.
1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethane: A similar compound without the amino group.
Uniqueness
®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds.
特性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC名 |
(1R)-1-(1-pyridin-2-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3/t10-/m1/s1 |
InChIキー |
AKCFKHGWBXPSLZ-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
正規SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


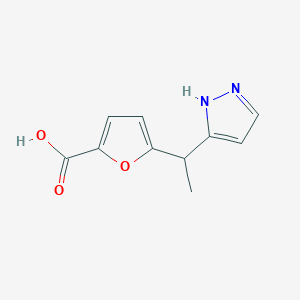
![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
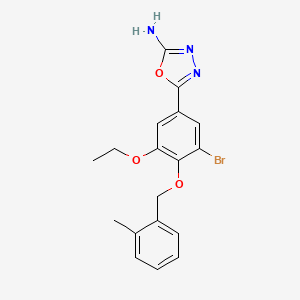
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)

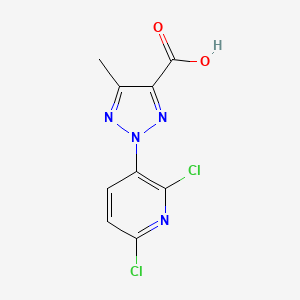
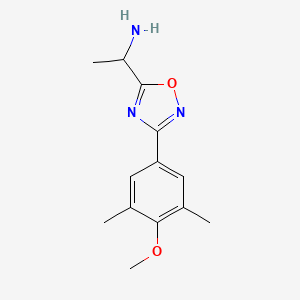


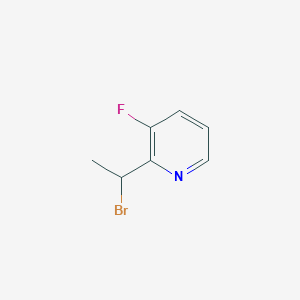
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)


